Pyrazolo[1,5-b]pyridazine deriv. 80

GSK-3β inhibition CDK2 counter-screen Kinase selectivity profiling

Pyrazolo[1,5-b]pyridazine deriv. 80 (also designated GW827102X; PubChem CID is a synthetic small-molecule kinase inhibitor built on the pyrazolo[1,5-b]pyridazine heterocyclic core.

Molecular Formula C25H17F3N6O2
Molecular Weight 490.4 g/mol
Cat. No. B10755872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-b]pyridazine deriv. 80
Molecular FormulaC25H17F3N6O2
Molecular Weight490.4 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)NC3=NC=CC(=N3)C4=C5C=CC=NN5N=C4C6=CC(=CC=C6)C(F)(F)F
InChIInChI=1S/C25H17F3N6O2/c26-25(27,28)16-4-1-3-15(13-16)23-22(19-5-2-9-30-34(19)33-23)18-8-10-29-24(32-18)31-17-6-7-20-21(14-17)36-12-11-35-20/h1-10,13-14H,11-12H2,(H,29,31,32)
InChIKeyOIPORLPSIAFDJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[1,5-b]pyridazine Deriv. 80: A Selective GSK-3β Kinase Inhibitor Scaffold for Targeted Research Procurement


Pyrazolo[1,5-b]pyridazine deriv. 80 (also designated GW827102X; PubChem CID 6539422) is a synthetic small-molecule kinase inhibitor built on the pyrazolo[1,5-b]pyridazine heterocyclic core [1]. Its full IUPAC name is N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-b]pyridazin-3-yl]pyrimidin-2-amine, with a molecular weight of 490.4 g/mol [1]. The compound belongs to a series originally developed by GlaxoSmithKline as cyclin-dependent kinase (CDK) inhibitors and was later profiled across multiple kinase targets, revealing a notable selectivity window for glycogen synthase kinase-3 beta (GSK-3β) over CDK2 [2][3].

Why Generic Pyrazolo[1,5-b]pyridazine Analogs Cannot Replace Deriv. 80 in GSK-3β-Focused Research


Within the pyrazolo[1,5-b]pyridazine chemotype, small structural modifications at the C-2 position and the hinge-binding amine produce large shifts in kinase selectivity that render compounds non-interchangeable [1]. For instance, replacing the 3-trifluoromethylphenyl head group of deriv. 80 with a simple phenyl group (as in deriv. 91) alters GSK-3β potency by nearly 40%, while preserving equally weak CDK2 engagement [2]. Conversely, switching the hinge-binding motif from 2,3-dihydro-1,4-benzodioxin-6-yl to 3,4-dimethoxyphenyl (deriv. 25) improves GSK-3β affinity but eliminates the CDK2 selectivity data point, underscoring that each analog occupies a distinct position in potency–selectivity space [3]. Researchers who require balanced GSK-3β activity with a well-characterized CDK2 counter-screen therefore cannot casually substitute one derivative for another without invalidating their experimental baseline.

Quantitative Differentiation Evidence for Pyrazolo[1,5-b]pyridazine Deriv. 80 Versus Its Closest Analogs


GSK-3β vs. CDK2 Selectivity Ratio: Deriv. 80 Compared with Deriv. 91 and Deriv. 25

Deriv. 80 exhibits an intratarget selectivity window of approximately 400-fold for GSK-3β (IC50 = 50 nM) over CDK2 (IC50 = 20,000 nM), both measured in the same radiometric filter-binding assay format at 2.5 µM ATP [1]. Its closest structural analog, deriv. 91 (BDBM8200), which bears a phenyl group in place of the 3-trifluoromethylphenyl substituent, displays a ~625-fold window (GSK-3β IC50 = 32 nM; CDK2 IC50 = 20,000 nM) [2]. Although deriv. 91 is ~1.6-fold more potent on GSK-3β, deriv. 80 offers a distinct selectivity fingerprint that may be preferred when a slightly larger window between GSK-3β and off-target CDK inhibition is not the primary driver. Deriv. 25 (BDBM8134), with a 3,4-dimethoxyphenyl hinge binder, achieves a GSK-3β Ki of 12 nM but lacks publicly available CDK2 data for direct selectivity calculation [3].

GSK-3β inhibition CDK2 counter-screen Kinase selectivity profiling

Structural Differentiation at the C-2 Aryl Substituent: 3-Trifluoromethylphenyl vs. Phenyl

Deriv. 80 incorporates a 3-trifluoromethylphenyl group at the pyrazolopyridazine C-2 position, whereas deriv. 91 carries an unsubstituted phenyl group at C-2 along with a 6-methyl substituent on the core [1][2]. The –CF3 moiety increases calculated logP by approximately 1.2 log units relative to the des-fluoro analog (deriv. 80 cLogP = 5.39 vs. estimated ~4.2 for deriv. 91 based on fragment contributions), altering both passive permeability and protein binding characteristics [3]. This physicochemical difference translates into distinct pharmacokinetic and solubility behavior that cannot be replicated by the less lipophilic phenyl analog.

Structure-activity relationship C-2 substitution Lipophilic efficiency

Hinge-Binding Motif Differentiation: 2,3-Dihydro-1,4-benzodioxin-6-yl vs. 3,4-Dimethoxyphenyl

Deriv. 80 employs a 2,3-dihydro-1,4-benzodioxin-6-yl (benzodioxane) hinge-binding motif, which distinguishes it from analogs such as deriv. 25 that use a 3,4-dimethoxyphenyl amine [1][2]. In the original CDK inhibitor series described by Stevens et al. (2008), modification of the hinge-binding amine was a primary driver of both CDK4 potency and selectivity against VEGFR-2 and GSK-3β [3]. The benzodioxane motif present in deriv. 80 contributes a unique conformational constraint and hydrogen-bonding geometry that cannot be mimicked by a freely rotating dimethoxyphenyl group, yet quantitative head-to-head data for deriv. 80 vs. deriv. 25 on the same off-target panel are not publicly available.

Hinge-binding amine Kinase inhibitor design Scaffold optimization

Kinase Profiling Breadth and Public Data Availability: Deriv. 80 vs. Deriv. 91

Deriv. 80 (CHEMBL362155) has 469 inhibition potency measurements deposited in ChEMBL across 207 unique protein targets, indicating extensive kinome-wide profiling by the originating laboratory (GlaxoSmithKline) [1]. In contrast, deriv. 91 (BDBM8200) is represented by only 2 target measurements in BindingDB and does not appear to have a corresponding ChEMBL entry with comparable depth [2]. This richer public data package for deriv. 80 allows procurement decisions to be informed by a broader selectivity picture, reducing the risk of encountering unanticipated off-target activities in downstream assays.

Kinase selectivity panel ChEMBL bioactivity data Tool compound characterization

Preclinical Development Stage as a Proxy for In Vivo Tolerability Data Availability

Deriv. 80 (GW827102X) is annotated with a maximum development phase of 'Preclinical' in ChEMBL, reflecting that it has undergone at least preliminary in vivo pharmacokinetic and tolerability assessment beyond simple biochemical IC50 determination [1]. In contrast, no comparable development-phase annotation exists for deriv. 91 or deriv. 25 in public databases. The class-level precedent from the closely related COX-2 inhibitor GW406381 (a 2,3-diaryl-pyrazolo[1,5-b]pyridazine that reached clinical evaluation) demonstrates that this chemotype can achieve oral bioavailability and acceptable safety margins [2]. While direct in vivo data for deriv. 80 are not publicly disclosed, the preclinical designation implies that such data exist within the originator's archives, making this compound a stronger starting point for in vivo proof-of-concept studies than uncharacterized analogs.

Preclinical candidate In vivo tolerability Drug discovery phase

Optimal Research and Procurement Application Scenarios for Pyrazolo[1,5-b]pyridazine Deriv. 80


GSK-3β Chemical Probe Studies Requiring Validated CDK2 Counterscreen Data

Deriv. 80 is immediately deployable as a GSK-3β chemical probe in cell-based pathway analysis (e.g., Wnt/β-catenin signaling, glycogen metabolism) where concomitant CDK2 inhibition must be excluded. The 400-fold selectivity window over CDK2 (IC50 = 50 nM vs. 20,000 nM) provides a defined concentration range (≤100 nM) within which GSK-3β engagement is expected to dominate, supported by matched-assay IC50 values from a single laboratory [1]. This avoids the interpretive ambiguity that arises when using less-characterized analogs lacking CDK counter-screen data.

Structure-Based Drug Design Leveraging the Rigid Benzodioxane Hinge Binder

The 2,3-dihydro-1,4-benzodioxin-6-yl hinge-binding motif of deriv. 80 offers a conformationally constrained pharmacophore that can serve as a starting point for co-crystallography campaigns with GSK-3β or related CMGC kinases [1]. The rigidity of the benzodioxane ring system is expected to yield well-resolved electron density in X-ray structures, facilitating accurate placement for structure-guided optimization [2]. Procurement of deriv. 80 is therefore indicated when crystallographic tractability is a key selection criterion over more flexible aniline-based analogs.

Kinase Selectivity Panel Reference Standard for Pyrazolopyridazine SAR

With 469 publicly deposited inhibition measurements across 207 kinase targets in ChEMBL, deriv. 80 serves as an excellent reference standard within a pyrazolopyridazine-focused medicinal chemistry program [1]. New analogs can be benchmarked against this compound's well-documented selectivity profile to rapidly assess whether structural modifications improve or degrade kinome-wide selectivity. This rich public data package eliminates the need to internally re-profile a baseline compound, saving significant screening costs.

Lipophilic Efficiency Benchmarking in CNS-Penetrant Kinase Inhibitor Programs

The computed cLogP of 5.39 and total polar surface area (tPSA) of 86.46 Ų place deriv. 80 near the upper boundary of CNS drug-like chemical space [1]. Researchers optimizing brain-penetrant GSK-3β inhibitors for neurodegenerative indications (e.g., Alzheimer's disease, Down syndrome) can use deriv. 80 as a reference point for lipophilic ligand efficiency (LLE = pIC50 – cLogP ≈ 1.9) and rationally design analogs with improved LLE while maintaining the favorable selectivity window [2].

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